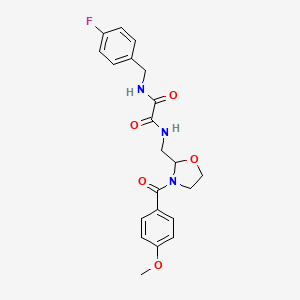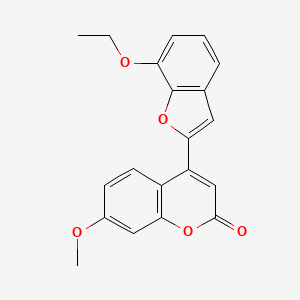
N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it useful in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is its potential as a drug candidate. However, there are also some limitations to its use in lab experiments. For example, this compound may have low solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are many future directions for research on N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties to determine its potential as a drug candidate. Additionally, researchers may explore the use of this compound in other areas, such as in the development of new materials or in the field of nanotechnology.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its unique properties make it useful in various fields, including medicinal chemistry, materials science, and nanotechnology. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Méthodes De Synthèse
The synthesis of N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can be achieved through a series of chemical reactions. One of the most common methods of synthesis involves the reaction of 3-chloro-4-hydroxybenzaldehyde with piperidine in the presence of acetic anhydride. The resulting product is then reacted with prop-2-enoyl chloride to obtain this compound.
Applications De Recherche Scientifique
N-(3-Chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used to develop new drugs. This compound has been shown to have potential anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-2-14(20)18-7-5-10(6-8-18)15(21)17-11-3-4-13(19)12(16)9-11/h2-4,9-10,19H,1,5-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDEGDDOIMAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2797882.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2797883.png)

![N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2797887.png)
![ethyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2797889.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2797891.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2797892.png)
![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797893.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2797897.png)

![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2797899.png)